2-(((3-(苯并[d][1,3]二氧杂环-5-基)-1,2,4-恶二唑-5-基)甲基)硫代)-3-丁基喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a thioether group, and a quinazolin-4(3H)-one group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the quinazolin-4(3H)-one group suggests that this compound may exist in tautomeric forms .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole group could potentially undergo nucleophilic substitution reactions, while the quinazolinone group could participate in condensation or addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups present in the compound. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s solubility in polar solvents .
科学研究应用
合成和化学性质
- 通过甲基邻氨基苯甲酸酯和恶二唑啉酮的反应合成取代的 N-(2,4-二氧代-1,2,3,4-四氢喹唑啉基)苯甲酰胺及其硫代对应物,展示了创建具有进一步功能化和研究潜力的各种喹唑啉酮衍生物的方法 (Chau, Saegusa, & Iwakura, 1982).
生物活动和应用
- 合成了与喹唑啉-4-酮部分连接的新型 1,3,4-恶二唑衍生物,并在动物模型中显示出有效的镇痛和抗炎活性。这些发现表明喹唑啉酮衍生物在疼痛和炎症管理中的治疗潜力 (Dewangan 等人,2016).
- 一系列 3-苄基取代的-4(3H)-喹唑啉酮表现出广谱抗肿瘤活性,突显了喹唑啉酮衍生物作为抗癌剂的潜力。分子对接研究进一步支持了它们的作用机制 (Al-Suwaidan 等人,2016).
- 探索了喹唑啉酮衍生物的抗菌活性,显示出对各种细菌菌株的有效性。这表明它们作为杀菌剂或开发新抗生素的潜在应用 (Xu、Lin,和 Lin,2011).
作用机制
未来方向
Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve testing the compound in biological assays, studying its mechanism of action, and modifying its structure to improve its efficacy and reduce any potential side effects .
属性
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-3-10-26-21(27)15-6-4-5-7-16(15)23-22(26)31-12-19-24-20(25-30-19)14-8-9-17-18(11-14)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBULRVOZSDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。